PROTAC PTK6 ligand-1
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Overview
Description
PROTAC PTK6 ligand-1 is a compound used in the field of targeted protein degradationThis compound specifically targets the protein tyrosine kinase 6 (PTK6), which is implicated in various cancers, including breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PTK6 ligand-1 involves multiple steps, starting with the preparation of the ligand that binds to PTK6. This ligand is then linked to a ligand that recruits an E3 ubiquitin ligase, typically through a series of chemical reactions that include coupling and purification steps . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
PROTAC PTK6 ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
PROTAC PTK6 ligand-1 has a wide range of scientific research applications:
Mechanism of Action
PROTAC PTK6 ligand-1 exerts its effects by binding to PTK6 and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of PTK6, marking it for degradation by the proteasome. This process reduces the levels of PTK6 in the cell, thereby inhibiting its oncogenic effects .
Comparison with Similar Compounds
Similar Compounds
PROTAC BET degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
PROTAC ARV-110: Targets androgen receptor (AR) for degradation.
PROTAC ARV-471: Targets estrogen receptor (ER) for degradation.
Uniqueness
PROTAC PTK6 ligand-1 is unique in its ability to specifically target PTK6, a protein implicated in various cancers. This specificity allows for targeted degradation of PTK6, reducing off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C27H32N4O6S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C27H32N4O6S/c1-14(2)24(22-9-15(3)30-37-22)27(36)31-12-19(32)10-21(31)26(35)29-20(11-23(33)34)17-5-7-18(8-6-17)25-16(4)28-13-38-25/h5-9,13-14,19-21,24,32H,10-12H2,1-4H3,(H,29,35)(H,33,34)/t19-,20+,21+,24-/m1/s1 |
InChI Key |
ALLAYPNFQHTUKN-MDAIXWLXSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O |
Origin of Product |
United States |
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